molecular formula C8H17N2O2P B14589980 But-3-yn-1-yl N,N,N',N'-tetramethylphosphorodiamidate CAS No. 61341-24-0

But-3-yn-1-yl N,N,N',N'-tetramethylphosphorodiamidate

Cat. No.: B14589980
CAS No.: 61341-24-0
M. Wt: 204.21 g/mol
InChI Key: GYHSJCJMDZRRJG-UHFFFAOYSA-N
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Description

But-3-yn-1-yl N,N,N’,N’-tetramethylphosphorodiamidate is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a but-3-yn-1-yl group attached to a tetramethylphosphorodiamidate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of But-3-yn-1-yl N,N,N’,N’-tetramethylphosphorodiamidate typically involves the reaction of but-3-yn-1-ol with N,N,N’,N’-tetramethylphosphorodiamidic chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of But-3-yn-1-yl N,N,N’,N’-tetramethylphosphorodiamidate follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

But-3-yn-1-yl N,N,N’,N’-tetramethylphosphorodiamidate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the but-3-yn-1-yl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents such as dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of but-3-yn-1-yl phosphorodiamidate derivatives.

    Reduction: Formation of but-3-yn-1-yl amines.

    Substitution: Formation of substituted phosphorodiamidates.

Scientific Research Applications

But-3-yn-1-yl N,N,N’,N’-tetramethylphosphorodiamidate has several applications in scientific research:

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase.

    Medicine: Investigated for its potential use in the development of novel pharmaceuticals, particularly those targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of But-3-yn-1-yl N,N,N’,N’-tetramethylphosphorodiamidate involves its interaction with specific molecular targets. In biological systems, it is known to inhibit acetylcholinesterase by binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in prolonged neurotransmission. The compound’s unique structure allows it to interact with various molecular pathways, making it a versatile tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

    But-3-yn-1-yl acetate: Similar in structure but contains an acetate group instead of the phosphorodiamidate moiety.

    But-3-yn-1-ol: Contains a hydroxyl group instead of the phosphorodiamidate moiety.

    Iodopropynyl butylcarbamate: Contains a carbamate group and an iodine atom, used as a preservative.

Uniqueness

But-3-yn-1-yl N,N,N’,N’-tetramethylphosphorodiamidate is unique due to its phosphorodiamidate moiety, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific interactions with biological targets, such as enzyme inhibition.

Properties

CAS No.

61341-24-0

Molecular Formula

C8H17N2O2P

Molecular Weight

204.21 g/mol

IUPAC Name

N-[but-3-ynoxy(dimethylamino)phosphoryl]-N-methylmethanamine

InChI

InChI=1S/C8H17N2O2P/c1-6-7-8-12-13(11,9(2)3)10(4)5/h1H,7-8H2,2-5H3

InChI Key

GYHSJCJMDZRRJG-UHFFFAOYSA-N

Canonical SMILES

CN(C)P(=O)(N(C)C)OCCC#C

Origin of Product

United States

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